N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide
Overview
Description
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide is a chemical compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from 2,6-dimethylpyridine. This involves alkylation and subsequent cyclization to form the piperidine structure.
Sulfonylation: The piperidine derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the piperidine ring.
Coupling with Phenyl Ring: The sulfonylated piperidine is then coupled with a phenyl ring through a nucleophilic substitution reaction, forming the desired compound.
Amidation: Finally, the compound undergoes amidation with 2-methylpropanamide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This compound can also interact with receptors, modulating their activity and resulting in various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-methylpropanamide: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties and used in the treatment of infections.
Sulfonylureas: Used as oral hypoglycemic agents in the management of diabetes.
Uniqueness
- The unique combination of the piperidine ring and the sulfonyl group in this compound imparts distinct chemical properties and reactivity.
- Its ability to undergo various chemical reactions and its diverse applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-12(2)17(20)18-15-8-10-16(11-9-15)23(21,22)19-13(3)6-5-7-14(19)4/h8-14H,5-7H2,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUBIKOYJUHUIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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